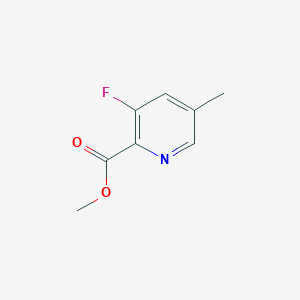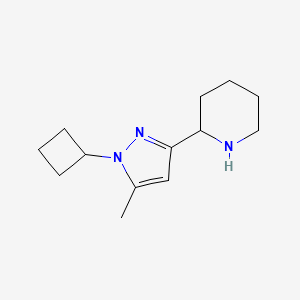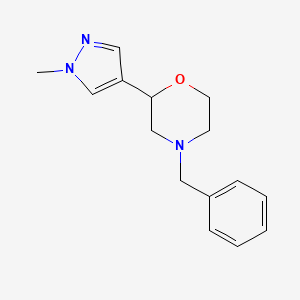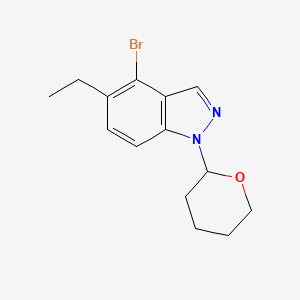
4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound with the molecular formula C10H15BrN2O. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:
Ethylation: The ethyl group is introduced via alkylation, often using ethyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Pyran Ring Formation: The tetrahydro-2H-pyran-2-yl group is introduced through a cyclization reaction, typically involving the reaction of a suitable diol with an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, K2CO3, DMF (dimethylformamide)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .
Applications De Recherche Scientifique
4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Uniqueness
4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the tetrahydro-2H-pyran-2-yl moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry .
Propriétés
Formule moléculaire |
C14H17BrN2O |
|---|---|
Poids moléculaire |
309.20 g/mol |
Nom IUPAC |
4-bromo-5-ethyl-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C14H17BrN2O/c1-2-10-6-7-12-11(14(10)15)9-16-17(12)13-5-3-4-8-18-13/h6-7,9,13H,2-5,8H2,1H3 |
Clé InChI |
UOENEOWQRWGNIN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




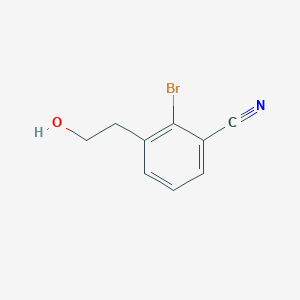
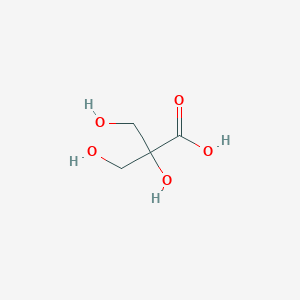
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)
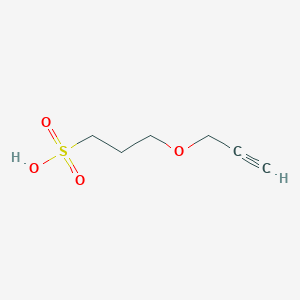
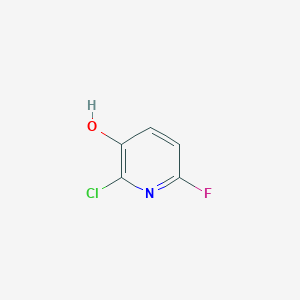
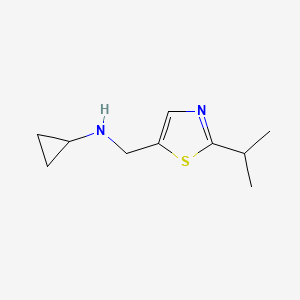
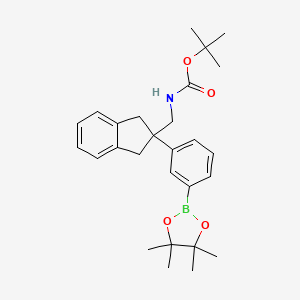
![Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13977630.png)
